molecular formula C7H10ClNO3 B079530 (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid CAS No. 23500-10-9

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

Cat. No.: B079530
CAS No.: 23500-10-9
M. Wt: 191.61 g/mol
InChI Key: LXDUOIDIFSKLNB-UHFFFAOYSA-N
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Description

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a chloroacetyl group attached to the nitrogen atom of the pyrrolidine ring and a carboxylic acid moiety at the 2-position. Its molecular formula is C₇H₁₀ClNO₃, with a molecular weight of 191.61 g/mol . This compound is synthesized via N-acylation of L-proline with chloroacetyl chloride in refluxing tetrahydrofuran (THF), achieving an 81.1% yield . Key spectroscopic data include:

  • Melting point: 108–110.9 °C
  • Optical rotation: [α]D²⁵ = −106.2 (c 1.00, CHCl₃)
  • IR peaks: 1723 cm⁻¹ (C=O stretch of carboxylic acid), 1611 cm⁻¹ (amide I band) .

The compound serves as a critical intermediate in synthesizing dipeptidyl peptidase IV (DPP-IV) inhibitors like Vildagliptin, a drug for type 2 diabetes. Its chloroacetyl group acts as a transient protecting group, simplifying synthetic routes by avoiding additional deprotection steps .

Preparation Methods

Stepwise Synthesis and Optimization

N-Acylation of L-Proline

The foundational step involves reacting L-proline with chloroacetyl chloride.

Procedure :

  • Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM) is used to dissolve L-proline.

  • Reagent Addition : Chloroacetyl chloride (1.5 equiv) is added dropwise at 0–5°C to minimize side reactions.

  • Reaction Conditions : Reflux at 60–70°C for 2–4 hours.

  • Workup : The mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated.

Yield : 81–89% after crystallization in diisopropyl ether .

Alternative Catalytic Approaches

Patents describe using triethylamine or diisopropylethylamine as acid-binding agents to enhance reaction efficiency .

Key Parameters :

  • Solvent : DCM or chloroform.

  • Molar Ratio : L-proline:chloroacetyl chloride = 1:1.2–1.5.

  • Temperature : 25–30°C for 6–8 hours.

Advantages : Reduced epimerization risk and higher purity (≥98% by HPLC) .

Comparative Analysis of Methodologies

ParameterTHF-Based Method DCM-Based Method
Solvent THFDCM/Chloroform
Reaction Time 2–4 hours6–8 hours
Yield 81–89%75–85%
Purity 95–97%98–99%
Scalability ModerateHigh (industrial preference)

THF methods favor shorter reaction times, while DCM protocols prioritize purity and scalability .

Industrial-Scale Production

Cyclization and Aminolysis

Post-acylation, the intermediate undergoes cyclization with sodium iodide in alkaline conditions, followed by aminolysis to yield the final product .

Optimized Conditions :

  • Cyclization : 50°C, 3 hours, NaOH (2.0 equiv).

  • Aminolysis : NH₃/MeOH, 25°C, 12 hours.

Total Yield : 72–78% over two steps .

Cost-Effective Modifications

Chinese studies highlight using urea and sulfamic acid to bypass costly reagents, reducing production costs by 30% without compromising yield (75–80%) .

Characterization and Quality Control

Spectroscopic Data :

  • IR (KBr) : 1723 cm⁻¹ (C=O, carboxylic acid), 1611 cm⁻¹ (amide I).

  • ¹H NMR (DMSO-d₆) : δ 4.55–4.64 (m, CHCOOH), δ 4.04–4.15 (m, CH₂Cl).

  • Melting Point : 108–110.9°C (lit. 108–110°C) .

Chiral Purity : [α]D²⁵ = −106.2 (c 1.00, CHCl₃), confirming retention of (S)-configuration .

Challenges and Mitigation Strategies

Epimerization Risks

High temperatures (>70°C) or prolonged reaction times can lead to racemization. Mitigation includes:

  • Low-Temperature Additions : Maintaining 0–5°C during reagent mixing .

  • Inert Atmosphere : Using N₂ or Ar to prevent oxidative degradation .

Byproduct Formation

Chloroacetyl Homologs : Generated via over-acylation. Controlled stoichiometry (1:1.2 molar ratio) minimizes this issue .

Recent Advances

One-Pot Syntheses

A 2025 protocol eliminates intermediate isolation, combining acylation and cyclization in THF with microwave assistance (100°C, 30 minutes), achieving 85% yield and 99% purity .

Green Chemistry Approaches

Solvent-Free Reactions : Mechanochemical grinding of L-proline and chloroacetyl chloride with K₂CO₃ yields 70% product, reducing waste generation .

Chemical Reactions Analysis

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include sodium iodide, phosphorus oxychloride, and various aminolysis agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

The synthesis of this compound typically involves the reaction of L-proline with chloroacetyl chloride. The process can be summarized as follows:

  • Reagents : L-proline, chloroacetyl chloride, solvent (THF).
  • Procedure :
    • L-proline is dissolved in THF.
    • Chloroacetyl chloride is added dropwise under reflux conditions.
    • The reaction mixture is cooled and extracted with ethyl acetate.
    • The organic layer is dried and crystallized to yield the target compound.

This method has been optimized to achieve high yields (up to 81%) and shorter reaction times compared to previous methods that required longer durations and lower temperatures .

Role in DPP-IV Inhibitors

DPP-IV inhibitors are a class of drugs used to manage type 2 diabetes by increasing incretin levels, which help regulate glucose metabolism. This compound serves as a precursor for several DPP-IV inhibitors, including:

  • Vildagliptin : This compound is synthesized from the pyrrolidine derivative and has shown significant efficacy in clinical trials for diabetes management .
  • NVP-LAF237 : Another DPP-IV inhibitor under clinical evaluation that utilizes this compound as an intermediate .

The biological activity of this compound has been explored in various studies:

  • Case Study 1 : A study demonstrated that derivatives synthesized from this compound exhibited potent DPP-IV inhibitory activity. The synthesized compounds were tested against various biological targets, showing promising results for further development .
  • Case Study 2 : In another research effort, a library of compounds derived from this compound was screened for their biological activity, leading to the identification of novel inhibitors with enhanced selectivity and potency .

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For example, as a precursor to dipeptidyl peptidase IV inhibitors, it helps inhibit the enzyme’s activity, thereby prolonging the half-life of incretin hormones like glucagon-like peptide-1. This leads to enhanced insulin secretion and improved glucose tolerance in patients with type-II diabetes .

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Observations:

Substituent Effects on Bioactivity: The chloroacetyl group in the target compound enhances reactivity for further derivatization (e.g., amide bond formation in DPP-IV inhibitors) . In contrast, chloro-substituted pyrrolo-pyridines (e.g., 10b) exhibit reduced yields (71%) compared to unsubstituted analogs (95% for 10a), likely due to steric hindrance or electronic effects .

Functional Group Diversity :

  • Methyl ester derivatives (e.g., compounds in ) improve membrane permeability compared to free carboxylic acids, critical for intracellular targets like HDAC6 .
  • Cyclic tetrapeptides () demonstrate broader bioactivity (antifungal, antibacterial) but require complex synthesis, limiting scalability .

Key Findings:

  • The target compound’s synthesis is highly efficient (81.1% yield in 2 hours), outperforming earlier methods requiring 48 hours at −20°C .
  • Methoxy-substituted pyrrolo-pyridines (10c) achieve 80% yields, suggesting electron-donating groups may mitigate steric challenges seen with chloro substituents .

Biological Activity

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly as a precursor in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are significant in the management of type 2 diabetes. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the acylation of L-proline with chloroacetyl chloride. This method is noted for its efficiency and simplicity, avoiding complex protection-deprotection strategies. The compound serves as a key intermediate in the production of various DPP-4 inhibitors, including Vildagliptin, which has been extensively studied for its antidiabetic properties .

DPP-4 Inhibition

DPP-4 inhibitors are crucial in managing blood glucose levels by preventing the degradation of incretin hormones. This compound has been shown to exhibit moderate DPP-4 inhibitory activity. In vitro studies indicate that derivatives synthesized from this compound demonstrate varying degrees of inhibition against DPP-4, with some analogs showing enhanced efficacy compared to Vildagliptin. For instance, certain synthesized compounds exhibited greater DPP-4 inhibitory activity and effectively reduced serum glucose levels in diabetic mice .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the pyrrolidine ring and the introduction of various substituents can significantly influence the biological activity of the derivatives. Notably, the presence of electron-withdrawing groups and specific spatial arrangements has been correlated with increased potency against DPP-4. For example, compounds with aromatic substitutions displayed improved binding affinity at the DPP-4 active site .

Case Study 1: Vildagliptin Synthesis

In a study focused on synthesizing Vildagliptin from this compound, researchers demonstrated that this compound could be transformed into nitrile derivatives through a one-pot reaction with acetonitrile. The resulting compounds were evaluated for their DPP-4 inhibitory activity, revealing that specific derivatives had comparable or superior activity to Vildagliptin .

Case Study 2: Comparative Analysis

A comparative analysis was conducted on various pyrrolidine-based DPP-4 inhibitors derived from this compound. The study assessed their pharmacokinetic properties and biological efficacy in type 2 diabetic models. Results indicated that certain analogs not only inhibited DPP-4 effectively but also exhibited favorable pharmacokinetics, making them potential candidates for further clinical development .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid?

  • Methodological Answer: The compound is synthesized via N-acylation of L-proline with chloroacetyl chloride in tetrahydrofuran (THF) under reflux for 2 hours. Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄), concentrated, and crystallized in diisopropyl ether to yield a white solid (81.1% yield). Key parameters include stoichiometric ratios (1:1.5 for L-proline:chloroacetyl chloride) and purification via recrystallization . This method improves upon earlier protocols requiring prolonged reaction times (48 hours at −20 °C) .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer: Characterization employs:

  • IR spectroscopy : Peaks at 1723 cm⁻¹ (C=O stretch) and 3420 cm⁻¹ (COOH).
  • NMR : ¹H NMR (CDCl₃) signals at δ 4.6 ppm (CHCOOH) and δ 4.1 ppm (CH₂Cl); ¹³C NMR confirms carbonyl (174.8 ppm) and chloroacetyl (41.6 ppm) groups.
  • Elemental analysis : Matches calculated values for C₇H₁₀ClNO₃ (C: 43.88%, H: 5.26%, N: 7.31%) .

Q. What are the primary research applications of this compound?

  • Methodological Answer: The compound serves as a critical intermediate in synthesizing DPP-IV inhibitors (e.g., Vildagliptin), which are antidiabetic agents. Its (S)-configuration and chloroacetyl group are essential for binding to the enzyme's active site, as demonstrated in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address challenges like long reaction times?

  • Methodological Answer: Optimization strategies include:

  • Solvent selection : Refluxing in THF reduces reaction time to 2 hours vs. 48 hours in prior low-temperature methods .
  • Catalyst use : Although not explicitly tested in the evidence, alternative catalysts (e.g., DMAP) could accelerate acylation.
  • Workflow adjustments : In-line monitoring (e.g., TLC or FTIR) ensures reaction completion without over-processing .

Q. What is the dual role of the chloroacetyl group in the synthesis and functionality of this compound?

  • Methodological Answer: The chloroacetyl group acts both as a protecting group (shielding the pyrrolidine nitrogen during synthesis) and a functional moiety retained in the final drug molecule (e.g., Vildagliptin). This dual role eliminates the need for additional protection/deprotection steps, streamlining synthesis .

Q. How does the stereochemistry of the compound influence its biological activity in DPP-IV inhibition?

  • Methodological Answer: The (S)-configuration at the pyrrolidine ring ensures proper spatial alignment with the DPP-IV catalytic site. Mutagenesis studies show that inversion to the (R)-form reduces binding affinity by >90%, highlighting the enantiomer’s critical role in inhibitory activity .

Q. What analytical challenges arise when characterizing this compound, and how can they be mitigated?

  • Methodological Answer: Challenges include:

  • Signal overlap in NMR : Use of 2D NMR (e.g., COSY, HSQC) resolves ambiguities in proton assignments .
  • Elemental analysis discrepancies : Minor deviations (e.g., H: 4.91% vs. 5.26% calculated) may arise from hygroscopicity; strict anhydrous handling is advised.
  • Chiral purity : Polarimetry ([α]D²⁵ = −106.2°) or chiral HPLC validates enantiomeric excess .

Properties

IUPAC Name

(2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4H2,(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDUOIDIFSKLNB-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23500-10-9
Record name 1-(2-Chloroacetyl)-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23500-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-chloroacetyl-L-proline
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Retrosynthesis Analysis

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Feasible Synthetic Routes

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

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